molecular formula C19H21FN2O5S2 B2572586 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 896329-70-7

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2572586
CAS No.: 896329-70-7
M. Wt: 440.5
InChI Key: JFNUFGVWVBCUPG-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of fluorobenzene, thiophene, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 4-fluorobenzene, followed by the introduction of the thiophene and oxolane groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted benzene derivatives.

Scientific Research Applications

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
  • N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Uniqueness

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the oxolane moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-2-10-28-16)12-22-19(24)18(23)21-11-14-3-1-9-27-14/h2,4-8,10,14,17H,1,3,9,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNUFGVWVBCUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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